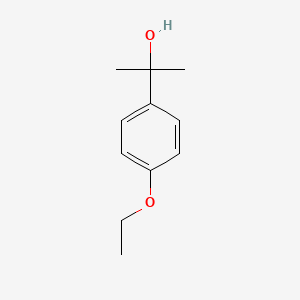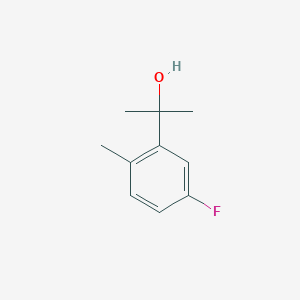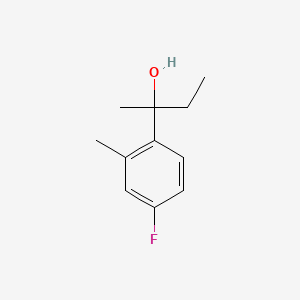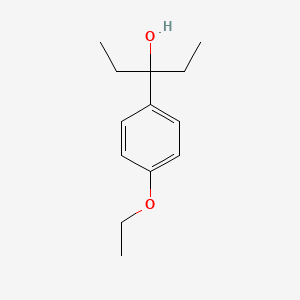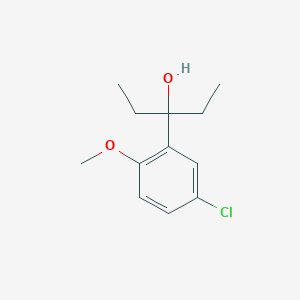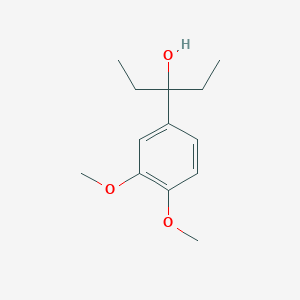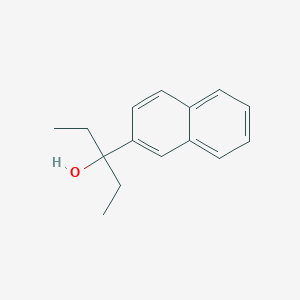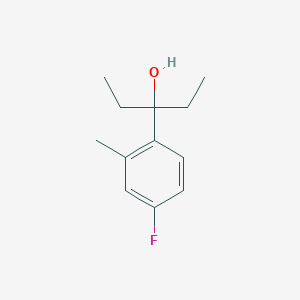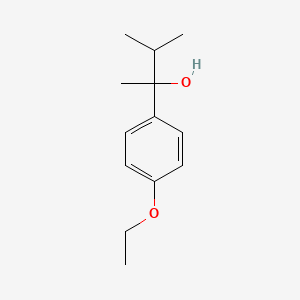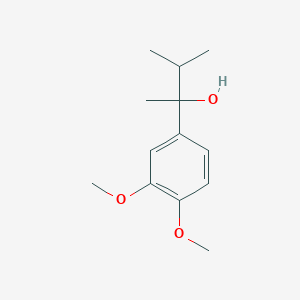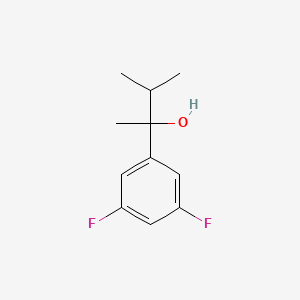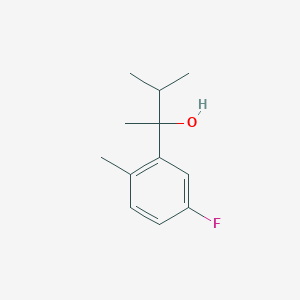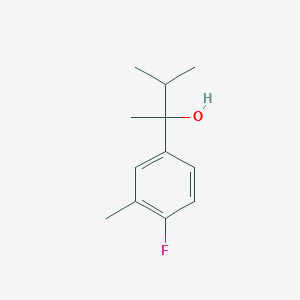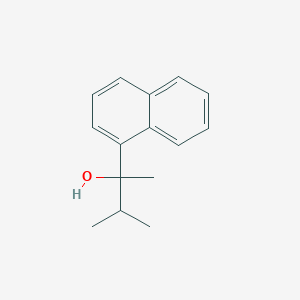
2-(1-Naphthyl)-3-methyl-butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Naphthyl)-3-methyl-butan-2-ol is an organic compound characterized by its unique structure, which includes a naphthyl group attached to a butanol backbone with a methyl group at the third carbon
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized through a Grignard reaction, where 1-naphthylmagnesium bromide reacts with acetone in the presence of a suitable catalyst.
Reduction of Ketones: Another method involves the reduction of 2-(1-naphthyl)-3-methyl-butanone using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can occur at the naphthyl ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are employed.
Major Products Formed:
Oxidation: 2-(1-Naphthyl)-3-methyl-butanone, 2-(1-Naphthyl)-3-methyl-butanal, and 2-(1-Naphthyl)-3-methyl-butanonic acid.
Reduction: 2-(1-Naphthyl)-3-methyl-butan-1-ol and 2-(1-Naphthyl)-3-methyl-butane.
Substitution: Various halogenated derivatives of the naphthyl ring.
Scientific Research Applications
2-(1-Naphthyl)-3-methyl-butan-2-ol finds applications in several scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to understand molecular interactions.
Medicine: Potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(1-Naphthyl)-3-methyl-butan-2-ol exerts its effects depends on its specific application. For instance, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
1-Naphthol: Similar structure but with a hydroxyl group directly attached to the naphthyl ring.
2-Naphthol: Isomer of 1-naphthol with the hydroxyl group at a different position on the naphthyl ring.
1-Naphthaleneacetic acid: Contains a carboxyl group attached to the naphthyl ring.
Uniqueness: 2-(1-Naphthyl)-3-methyl-butan-2-ol is unique due to its combination of a naphthyl group with a butanol structure, which provides distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application in multiple fields.
Properties
IUPAC Name |
3-methyl-2-naphthalen-1-ylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-11(2)15(3,16)14-10-6-8-12-7-4-5-9-13(12)14/h4-11,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUYZSWRJTWFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC=CC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
